N-(1,3-benzodioxol-5-yl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE is a complex organic compound that features a benzodioxole ring, a fluorophenyl group, and a dihydropyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Dihydropyrimidinone Core: This involves the Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions.
Coupling Reactions: The final step involves coupling the benzodioxole and dihydropyrimidinone intermediates through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group in the dihydropyrimidinone moiety, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using reagents like bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzodioxole and fluorophenyl derivatives.
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby modulating biochemical pathways. For instance, it could inhibit or activate enzymes involved in signal transduction, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
- **N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-(4-CHLOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE
- **N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-(4-METHOXYPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE
Uniqueness
The presence of the fluorophenyl group in N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE imparts unique electronic properties, potentially enhancing its binding affinity to molecular targets compared to its analogs with different substituents. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C20H16FN3O4 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C20H16FN3O4/c1-12-8-19(26)24(20(22-12)13-2-4-14(21)5-3-13)10-18(25)23-15-6-7-16-17(9-15)28-11-27-16/h2-9H,10-11H2,1H3,(H,23,25) |
InChI Key |
SMTUMCNCWWWKHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)C2=CC=C(C=C2)F)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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